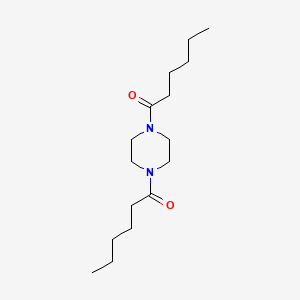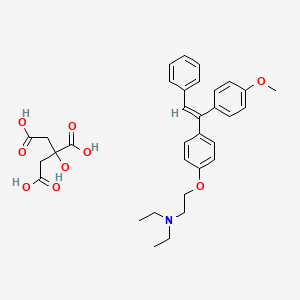
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is a complex organic compound with a molecular formula of C27-H31-N-O2.C6-H8-O7.H2-O and a molecular weight of 611.75 . This compound is known for its unique structural features, which include a triethylamine backbone and a styryl group substituted with a methoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Clomifene: A triphenyl ethylene stilbene derivative used as an ovulatory stimulant.
Phenoxyethanol: An antiseptic and preservative used in cosmetics and pharmaceuticals.
Uniqueness
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is unique due to its specific structural features and the presence of both a triethylamine backbone and a styryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
13542-71-7 |
|---|---|
分子式 |
C33H39NO9 |
分子量 |
593.7 g/mol |
IUPAC名 |
N,N-diethyl-2-[4-[(E)-1-(4-methoxyphenyl)-2-phenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H31NO2.C6H8O7/c1-4-28(5-2)19-20-30-26-17-13-24(14-18-26)27(21-22-9-7-6-8-10-22)23-11-15-25(29-3)16-12-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-18,21H,4-5,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-21+; |
InChIキー |
OVMGHXUYMAOWBT-XTNAOULASA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


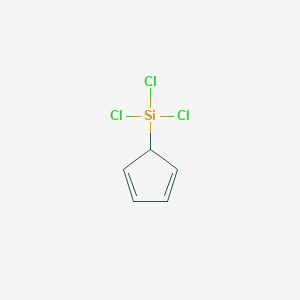


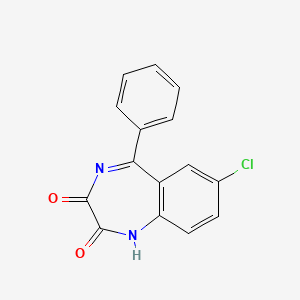
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
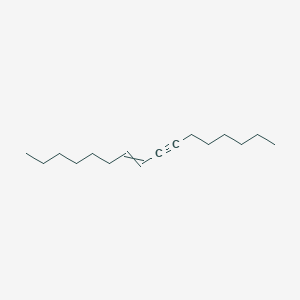

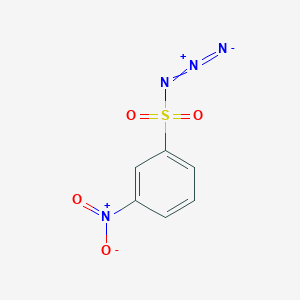


![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)


